molecular formula C11H13NO3 B15314691 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B15314691
M. Wt: 207.23 g/mol
InChI Key: BVGCAFWAYVZXAR-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxy group at the 8th position and a carboxylic acid group at the 3rd position on the tetrahydroisoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multicomponent reactions. One common method is the Pictet-Spengler cyclization, where phenylalanines with at least one free ortho-position undergo cyclization with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has also been explored for the synthesis of C(1)-substituted tetrahydroisoquinolines . These methods improve atom economy, selectivity, and yield, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles such as amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-10-4-2-3-7-5-9(11(13)14)12-6-8(7)10/h2-4,9,12H,5-6H2,1H3,(H,13,14)

InChI Key

BVGCAFWAYVZXAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CNC(C2)C(=O)O

Origin of Product

United States

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